molecular formula C7H5N3O B064829 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one CAS No. 186956-13-8

2-Iminoimidazo[1,2-a]pyridin-3(2H)-one

Cat. No. B064829
M. Wt: 147.13 g/mol
InChI Key: VEDCCIDFYGVJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iminoimidazo[1,2-a]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This compound is also known as 2-Imino-3H-imidazo[4,5-b]pyridin-3-one or IMPY. It has a unique structure that includes an imidazo-pyridine ring system with an imine group attached to it. This compound has been synthesized through various methods, and its potential applications in scientific research have been investigated.

Mechanism Of Action

The mechanism of action of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cell signaling.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest and suppressing angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant biological activities at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. One of the most promising directions is the development of this compound as a potential anticancer agent. Several studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Another direction is the investigation of the potential of this compound as a fluorescent probe for the detection of metal ions. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced biological activities.

Synthesis Methods

Several methods have been reported for the synthesis of 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one. One of the most commonly used methods involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. This reaction leads to the formation of an imine intermediate, which is then converted to the desired compound through cyclization and dehydration reactions. Other methods include the use of metal catalysts, microwave irradiation, and solvent-free conditions.

Scientific Research Applications

2-Iminoimidazo[1,2-a]pyridin-3(2H)-one has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer and antiviral agent. It has also been studied for its anti-inflammatory, antifungal, and antibacterial activities. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.

properties

CAS RN

186956-13-8

Product Name

2-Iminoimidazo[1,2-a]pyridin-3(2H)-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

2-iminoimidazo[1,2-a]pyridin-3-one

InChI

InChI=1S/C7H5N3O/c8-6-7(11)10-4-2-1-3-5(10)9-6/h1-4,8H

InChI Key

VEDCCIDFYGVJCE-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=N)C(=O)N2C=C1

Canonical SMILES

C1=CC2=NC(=N)C(=O)N2C=C1

synonyms

Imidazo[1,2-a]pyridin-3(2H)-one, 2-imino- (9CI)

Origin of Product

United States

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